5-Bromo-4-chloro-2-fluorobenzoyl chloride
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Description
5-Bromo-4-chloro-2-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2BrCl2FO and its molecular weight is 271.89 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
As a benzoyl chloride derivative, 5-Bromo-4-chloro-2-fluorobenzoyl chloride is likely to act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively. The bromo, chloro, and fluoro substituents on the benzene ring can influence the reactivity of the compound and the selectivity of its reactions .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific reactions it’s involved in. As a reagent, its primary role is to facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . Also, its reactivity can be influenced by factors such as temperature, solvent, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-2-fluorobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through nucleophilic substitution reactions, where it can replace a hydrogen atom in a molecule with its own structure. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, it can form covalent bonds with amino acids like serine and cysteine, leading to the modification of protein function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and affecting downstream signaling pathways . It has also been observed to induce oxidative stress in cells, resulting in the upregulation of antioxidant genes and proteins. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming covalent bonds with specific amino acid residues. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation . Additionally, this compound can act as an electrophile, reacting with nucleophilic groups in biomolecules such as DNA and proteins. These interactions can lead to changes in gene expression by modifying transcription factors or directly interacting with DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to light or heat . Over time, its inhibitory effects on enzymes and cellular processes may diminish as the compound degrades. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and stress response proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to its reactivity and potential to form harmful byproducts. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, potentially leading to toxicity. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered levels of metabolites and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters such as organic anion transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production.
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSNGXRTARIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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